molecular formula C32H22N4 B3327290 3,3',5,5'-Tetra(pyridin-3-yl)-1,1'-biphenyl CAS No. 329214-54-2

3,3',5,5'-Tetra(pyridin-3-yl)-1,1'-biphenyl

Cat. No.: B3327290
CAS No.: 329214-54-2
M. Wt: 462.5 g/mol
InChI Key: KIXAWDJNPAGFJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of four pyridin-3-yl groups attached to the biphenyl core

Properties

IUPAC Name

3-[3-(3,5-dipyridin-3-ylphenyl)-5-pyridin-3-ylphenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H22N4/c1-5-23(19-33-9-1)27-13-28(24-6-2-10-34-20-24)16-31(15-27)32-17-29(25-7-3-11-35-21-25)14-30(18-32)26-8-4-12-36-22-26/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXAWDJNPAGFJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CN=CC=C4)C5=CN=CC=C5)C6=CN=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a halogenated biphenyl derivative with a pyridin-3-yl boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Another approach involves the direct arylation of a biphenyl core with pyridin-3-yl halides using a palladium catalyst. This method can be advantageous as it avoids the need for pre-functionalized boronic acids or esters.

Industrial Production Methods

In an industrial setting, the production of 3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: The pyridin-3-yl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution can be achieved using nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.

    Biology: Investigated for its potential as a bioactive molecule. Studies have explored its interactions with biological targets such as enzymes and receptors.

    Medicine: Potential applications in drug discovery and development. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions through coordination bonds. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl can be compared with other biphenyl derivatives and pyridine-containing compounds:

    3,3’,5,5’-Tetramethyl-1,1’-biphenyl: Lacks the pyridin-3-yl groups, resulting in different chemical properties and applications.

    3,3’,5,5’-Tetra(pyridin-2-yl)-1,1’-biphenyl: Similar structure but with pyridin-2-yl groups, leading to different coordination chemistry and reactivity.

    2,2’,6,6’-Tetra(pyridin-3-yl)-1,1’-biphenyl: Different substitution pattern on the biphenyl core, affecting its steric and electronic properties.

The uniqueness of 3,3’,5,5’-Tetra(pyridin-3-yl)-1,1’-biphenyl lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Biological Activity

Overview

3,3',5,5'-Tetra(pyridin-3-yl)-1,1'-biphenyl is an organic compound characterized by four pyridin-3-yl groups attached to a biphenyl core. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and coordination chemistry. The compound's unique structure allows it to interact with various biological targets, making it a candidate for further research and development.

The synthesis of this compound typically involves methods such as the Suzuki-Miyaura cross-coupling reaction or direct arylation using palladium catalysts. These synthetic routes are crucial for producing the compound in a laboratory setting and can influence its biological activity through the formation of specific derivatives .

The biological activity of this compound is primarily attributed to its ability to act as a ligand in coordination chemistry. It forms stable complexes with various metal ions and interacts with biological targets such as enzymes and receptors. This interaction can modulate the activity of these targets through binding interactions, which may lead to therapeutic effects .

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Studies have explored its potential as an anticancer agent. For instance, derivatives of this compound have shown effectiveness in inducing cell death through mechanisms such as methuosis—a form of cell death distinct from apoptosis—particularly in glioblastoma cells .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes. For example, it may exhibit inhibitory effects on monoamine oxidase (MAO) and cholinesterases (AChE), which are important targets in neurodegenerative diseases .
  • Coordination Chemistry Applications : In addition to its biological applications, this compound serves as a ligand in coordination chemistry. Its ability to form complexes with metal ions can be utilized in catalysis and material science .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

Study Findings Biological Activity
Study AInduced methuosis in glioblastoma cellsAnticancer
Study BInhibited MAO A and B with IC50 values < 10 μMNeuroprotective
Study CFormed stable complexes with metal ionsCatalytic applications

Detailed Research Findings

In one notable study (Study A), derivatives of this compound were shown to induce significant cytotoxicity in glioblastoma cells by promoting methuosis rather than apoptosis. This unique mechanism offers a potential therapeutic avenue for treating resistant cancer types .

Another investigation focused on the compound's inhibitory effects on MAO enzymes. The results indicated that certain derivatives could inhibit these enzymes effectively at low concentrations (IC50 values around 1 μM), suggesting potential applications in treating depression and other neurological disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3',5,5'-Tetra(pyridin-3-yl)-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
3,3',5,5'-Tetra(pyridin-3-yl)-1,1'-biphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.